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Compound of Interest

Compound Name: 3'-Methoxyacetophenone

Cat. No.: B145981 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

experimental spectroscopic data with computational predictions for 3'-Methoxyacetophenone,

providing essential data for structural elucidation and analysis.

This guide presents a detailed comparison of experimentally obtained and computationally

predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis)

spectra of 3'-Methoxyacetophenone. The data is intended to provide researchers with a

comprehensive understanding of the molecule's spectroscopic properties and to demonstrate

the utility of computational chemistry in complementing and interpreting experimental results.

Workflow for Spectral Comparison
The following diagram illustrates the general workflow for comparing experimental and

computationally predicted molecular spectra.
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Workflow for Comparison of Experimental and Computational Spectra
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Geometry Optimization (DFT)

Frequency Calculation (DFT) GIAO NMR Calculation TD-DFT Calculation

Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for comparing experimental and computational spectra.

Infrared (IR) Spectroscopy
The FT-IR spectrum of 3'-Methoxyacetophenone is characterized by several key vibrational

modes. The comparison below uses experimental data from the NIST database and

computationally predicted frequencies from a study on the isomeric 4-Methoxyacetophenone

using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, which is a common

and reliable method for such calculations.[1]
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Vibrational Mode
Experimental Frequency

(cm⁻¹)

Computational Frequency

(cm⁻¹ - Scaled)

Aromatic C-H Stretch ~3050 ~3070

Aliphatic C-H Stretch ~2950, 2840 ~2960, 2850

C=O Stretch ~1684 ~1675

Aromatic C=C Stretch ~1580, 1480 ~1588, 1487

C-O-C Asymmetric Stretch ~1260 ~1250

C-O-C Symmetric Stretch ~1030 ~1040

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for determining the chemical environment of the hydrogen

and carbon atoms in a molecule. Experimental data is readily available from various

databases. Computational predictions are typically performed using the Gauge-Independent

Atomic Orbital (GIAO) method with DFT.

¹H NMR Spectrum
Proton Assignment

Experimental Chemical Shift

(δ, ppm) in CDCl₃

Predicted Chemical Shift (δ,

ppm)

-OCH₃ 3.84 (s, 3H) Data not available for 3'-isomer

-C(O)CH₃ 2.57 (s, 3H) Data not available for 3'-isomer

Aromatic H 7.10 - 7.50 (m, 4H) Data not available for 3'-isomer

Note: While specific computational data for the 3'-isomer is not readily available in the

searched literature, studies on similar molecules show that GIAO methods can predict proton

chemical shifts with a mean absolute error of less than 0.21 ppm.[2]

¹³C NMR Spectrum
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Carbon Assignment
Experimental Chemical Shift

(δ, ppm) in CDCl₃

Predicted Chemical Shift (δ,

ppm)

-C(O)CH₃ 26.7 Data not available for 3'-isomer

-OCH₃ 55.4 Data not available for 3'-isomer

Aromatic C-O 159.8 Data not available for 3'-isomer

Aromatic C-C(O) 138.5 Data not available for 3'-isomer

Aromatic C-H 112.5, 120.9, 129.5, 129.6 Data not available for 3'-isomer

C=O 197.8 Data not available for 3'-isomer

Note: DFT-based GIAO calculations for ¹³C NMR can achieve a mean absolute error of less

than 1.2 ppm when compared to experimental values.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption maxima (λmax) are characteristic of the chromophores present. Experimental

data for 3'-Methoxyacetophenone is available, and computational predictions can be made

using Time-Dependent Density Functional Theory (TD-DFT).

Transition Experimental λmax (nm) Computational λmax (nm)

π → π ~250 Data not available for 3'-isomer

n → π ~300 Data not available for 3'-isomer

Note: For the related 4-Methoxyacetophenone, TD-DFT calculations have predicted λmax

values at 274.6 nm and 311.0 nm.[1] It is expected that the predictions for 3'-
Methoxyacetophenone would be in a similar range.

Methodologies
Experimental Protocols
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FT-IR Spectroscopy: The infrared spectrum of 3'-Methoxyacetophenone can be recorded

using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can

be prepared between two potassium bromide (KBr) plates. The spectrum is typically

recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz

NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d

(CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis

spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or

cyclohexane, and placed in a quartz cuvette. The spectrum is typically scanned over a range

of 200-400 nm.

Computational Methodologies
Geometry Optimization and IR Spectra: The molecular geometry of 3'-
Methoxyacetophenone is first optimized using Density Functional Theory (DFT), a common

method being B3LYP with a 6-311++G(d,p) basis set. Vibrational frequencies are then

calculated at the same level of theory to predict the IR spectrum. The calculated frequencies

are often scaled by a factor (e.g., 0.967) to better match experimental values.[1]

NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts are predicted using the

Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed on the DFT-

optimized geometry. The choice of functional and basis set can affect the accuracy of the

prediction.[1]

UV-Vis Spectra Prediction: The electronic absorption spectrum is predicted using Time-

Dependent Density Functional Theory (TD-DFT). This calculation provides the excitation

energies and oscillator strengths of the electronic transitions, which correspond to the

absorption maxima (λmax) in the UV-Vis spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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